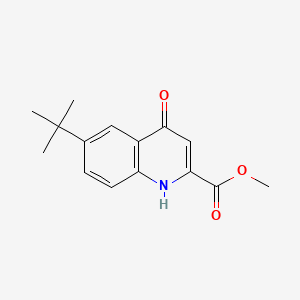

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzophenone and tert-butyl acetoacetate.

Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinoline ring. This can be achieved using reagents like polyphosphoric acid or sodium ethoxide.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be carried out using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline, bromoquinoline.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties. They are being investigated for use in treating diseases such as malaria and tuberculosis due to their ability to interfere with the metabolic pathways of pathogens.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its quinoline backbone provides stability and colorfastness, making it suitable for use in textiles and inks.

Wirkmechanismus

The mechanism of action of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids in bacteria, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound, quinoline, shares the same core structure but lacks the tert-butyl and ester functional groups.

Chloroquine: A well-known antimalarial drug, chloroquine, has a similar quinoline backbone but different substituents.

Quinoline-2-carboxylic acid: This compound is similar but lacks the tert-butyl group and the ester functionality.

Uniqueness

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing its stability, while the ester group increases its solubility in organic solvents, making it more versatile in various applications.

Biologische Aktivität

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester (CAS Number: 1270730-42-1) is a compound belonging to the quinoline derivatives class, known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

The molecular formula of this compound is C15H17NO3, with a molecular weight of approximately 259.3 g/mol. Its structure features a fused bicyclic system comprising a benzene ring and a pyridine ring, which is characteristic of quinoline derivatives. The tert-butyl group enhances lipophilicity, potentially influencing biological activity and solubility properties .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 6-tert-butyl-4-oxo-1,4-dihydro-quinoline derivatives possess antibacterial and antifungal activities. For instance, related compounds have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 4.1 | Strong against Staphylococcus aureus |

| Compound B | 1.0 | Effective against E. coli |

| Compound C | >100 | Weak antifungal activity |

Anticancer Potential

The anticancer properties of quinoline derivatives have also been explored, with some studies indicating that they may inhibit cancer cell proliferation through various mechanisms. The exact mechanism of action for this compound remains to be fully elucidated; however, its structural characteristics suggest potential interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

Additionally, quinoline derivatives are noted for their anti-inflammatory effects. Compounds within this class have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Study on Antimicrobial Activity

A study conducted by researchers synthesized various quinoline derivatives and evaluated their antimicrobial efficacy using the paper disc diffusion method. Among the tested compounds, one derivative exhibited an MIC of 2.4 µg/mL against Klebsiella pneumoniae, highlighting the potential of these compounds in developing new antimicrobial agents .

Anticancer Research

Another study focused on evaluating the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting that 6-tert-butyl-4-oxo-1,4-dihydro-quinoline could be further investigated for its anticancer potential .

While the specific mechanism of action for this compound is not fully understood, it is believed to involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.

- Interaction with enzyme systems : Potential binding to enzymes involved in metabolic pathways.

- Modulation of cell signaling pathways : Influencing pathways related to inflammation and apoptosis.

Eigenschaften

IUPAC Name |

methyl 6-tert-butyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)9-5-6-11-10(7-9)13(17)8-12(16-11)14(18)19-4/h5-8H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWGCTPAMOGCEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.